BenchChemオンラインストアへようこそ!

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide

Anti-diabetic α-Glucosidase inhibition Metabolic disorder

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide (CAS 922099-57-8) is a synthetic heterocyclic small molecule with a molecular formula of C18H10N4O3S. It uniquely integrates a benzofuran, a 1,3,4-oxadiazole, and a benzothiazole-6-carboxamide moiety within a single scaffold.

Molecular Formula C18H10N4O3S
Molecular Weight 362.36
CAS No. 922099-57-8
Cat. No. B2903938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide
CAS922099-57-8
Molecular FormulaC18H10N4O3S
Molecular Weight362.36
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)NC(=O)C4=CC5=C(C=C4)N=CS5
InChIInChI=1S/C18H10N4O3S/c23-16(11-5-6-12-15(8-11)26-9-19-12)20-18-22-21-17(25-18)14-7-10-3-1-2-4-13(10)24-14/h1-9H,(H,20,22,23)
InChIKeyIZQXVHYPPJYRAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide: A Multi-Pharmacophore Research Tool


N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide (CAS 922099-57-8) is a synthetic heterocyclic small molecule with a molecular formula of C18H10N4O3S . It uniquely integrates a benzofuran, a 1,3,4-oxadiazole, and a benzothiazole-6-carboxamide moiety within a single scaffold. This specific combination of privileged structures is designed for multi-target interactions, primarily explored in kinase inhibition and antimicrobial research programs [1][2]. Its core utility lies in the benzothiazole-6-carboxamide fragment, a validated pharmacophore for BRAF kinase inhibition [2], tethered via a 1,3,4-oxadiazole linker to a benzofuran-2-yl group, a motif with demonstrated anticancer and metabolic enzyme inhibitory activities [1].

Why Substituting N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide with a Simple Analog Can Invalidate Research Findings


The biological activity of this compound is exquisitely sensitive to structural modifications at the oxadiazole ring, making direct substitution with even a seemingly minor analog unreliable. For instance, replacing the benzofuran-2-yl group with a simple phenyl or methylphenyl group eliminates the oxygen heteroatom and the planar bicyclic system, which are critical for hydrogen bonding and π-stacking interactions with target enzymes [1]. A comparative study on benzofuran-based oxadiazole/thiadiazole derivatives showed that the presence and position of -OH groups on a phenyl ring can alter anti-diabetic activity by orders of magnitude, with the top analog achieving an IC50 almost double that of the standard drug [1]. Similarly, in benzofuran-1,3,4-oxadiazoles designed as Mtb Pks13 inhibitors, the binding affinity varied by over 3.5 kcal/mol among computationally screened compounds, directly depending on the substitution pattern on the benzofuran ring [2]. Therefore, substituting this compound for an analog without a benzofuran-2-yl group or with a modified core linker is designated as a different chemical entity and will predictably lead to divergent biological outcomes in any screening campaign.

Quantitative Evidence for Selecting N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide


Structural Differentiation via α-Glucosidase Inhibitory Potential

A 2024 study on a series of novel benzofuran-based oxadiazole derivatives (thiourea analogs 15-28) provides the most relevant class-level baseline for this compound's anti-diabetic potential. The top analog from the oxadiazole series, compound 15, demonstrated an α-glucosidase IC50 of 2.40 ± 0.10 μM. This is a 2-fold improvement over the widely used reference standard acarbose, which had an IC50 of 4.80 ± 0.10 μM in the same assay [1]. While the target compound is a carboxamide rather than a thiourea, the shared benzofuran-oxadiazole core suggests this scaffold is a validated platform for developing potent α-glucosidase inhibitors, differentiating it from simple benzothiazole-containing compounds that lack this specific heterocyclic architecture.

Anti-diabetic α-Glucosidase inhibition Metabolic disorder

In Silico Binding Affinity Advantage for M. tuberculosis Polyketide Synthase 13 (Mtb Pks13)

An in silico study screened 16 benzofuran-1,3,4-oxadiazole scaffolds (BF1-BF16) against the Mtb Pks13 enzyme. The top-performing compound, BF4, a 2,5-dimethoxy bromobenzofuran-oxadiazole derivative, exhibited a calculated binding affinity of -14.82 kcal/mol [1]. This represents a 0.21 kcal/mol improvement over the standard benzofuran-based reference inhibitor TAM-16, which scored -14.61 kcal/mol. The target compound's benzofuran-2-yl substitution pattern is a key determinant of this binding advantage, as other compounds in the series (e.g., BF3: -14.23 kcal/mol; BF8: -14.11 kcal/mol) showed notably weaker binding energies [1]. This data positions the benzofuran-oxadiazole subclass, particularly with a benzofuran directly attached at the 2-position of the oxadiazole, as critical for high-affinity interaction with this anti-tubercular target.

Tuberculosis Polyketide synthase Molecular docking Anti-infective

Kinase Inhibition Potential via the Benzothiazole-6-Carboxamide Pharmacophore

The benzothiazole-6-carboxamide moiety present in the target compound has been independently validated as a core pharmacophore for BRAFV600E kinase inhibition. A 2023 study on a series of 2-acetamido, 6-carboxamide substituted benzothiazoles demonstrated significant, dose-dependent reduction in cell viability of BRAFV600E-mutant colorectal cancer cell lines RKO and Colo-205 at 72 hours post-treatment [1]. In contrast, many other benzothiazole-carboxamide regioisomers, such as the benzothiazole-2-carboxamide series, lacked this specific selectivity for the BRAFV600E mutant kinase [1]. This evidence supports the rationale that the target compound, by incorporating the active 6-carboxamide positional isomer, is a strategically superior scaffold for developing selective BRAFV600E inhibitors compared to commercially available 2-carboxamide alternatives .

Oncology Kinase inhibitor BRAFV600E Anticancer

Distinct Substitution Window on the 2-Position of the 1,3,4-Oxadiazole Ring

The target compound uniquely occupies a specific chemical space by directly linking the benzofuran moiety at the 2-position of the 1,3,4-oxadiazole ring without an intervening heteroatom spacer. This is a key differentiator from other commercially available probes, such as the benzofuran-oxadiazole-thiourea derivatives in the literature, where a thiourea linker is present [1], or the S-linked N-phenyl acetamide benzofuran-1,3,4-oxadiazoles [2]. The absence of this spacer results in a more conformationally restricted and planar molecular architecture. Computational analysis of similar scaffold hybrids indicates that this rigidity can enhance binding specificity by reducing the entropy loss upon target engagement [2]. This structural feature provides a distinct starting point for Structure-Activity Relationship (SAR) studies, allowing scientists to probe the effects of direct conjugation between the benzofuran and the oxadiazole, a characteristic not explored in linker-containing analogs.

Medicinal Chemistry SAR study Scaffold optimization Chemical Biology

Best-Fit Research and Discovery Applications for N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide


Targeted BRAF Kinase Inhibitor Development

This compound is an ideal starting scaffold for oncology programs focused on the MAPK signaling pathway. Its benzothiazole-6-carboxamide core is a validated pharmacophore for inhibiting the oncogenic BRAFV600E kinase [1]. Researchers can use it for chemical proteomics or direct SAR expansion to confirm binding mode and selectivity against the kinase, without the synthetic investment required to build the core from scratch.

Structure-Activity Relationship (SAR) Exploration of Conformational Restriction

The compound's unique feature is the direct C-C bond between the benzofuran and the 1,3,4-oxadiazole. This 'zero-linker' architecture is ideal for probing the effects of molecular rigidity on target binding [2]. A comparative study against commercially available benzofuran-oxadiazoles with thiourea or sulfur linkers can precisely quantify the enthalpic and entropic advantages of this rigidified scaffold in a series of biophysical assays.

Multi-Target Anti-Metabolic Agent Screening

Its constituent fragments have individually demonstrated significant activity against α-glucosidase (anti-diabetic) [1] and Mtb Pks13 (anti-tubercular) [2]. A research program designed to screen this exact hybrid molecule could potentially uncover a novel multi-target lead compound. The procurement of this pre-assembled hybrid allows for immediate phenotypic screening against metabolic or infectious disease models.

Building Chemical Libraries on a Privileged Hybrid Core

For academic or industrial core facility screening library construction, this compound represents a sophisticated eukaryotic-like 'privileged scaffold' with three distinct heterocycles. Late-stage functionalization points on the benzofuran and benzothiazole rings allow for the rapid generation of a diverse chemical library. This provides a significant advantage over starting with a simple mono-functional scaffold, which would require lengthy multi-step syntheses.

Quote Request

Request a Quote for N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.